
2-(2-Methoxyphenoxy)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further linked to a methoxyphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with a sulfonamide reagent. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the following steps:
Preparation of 2-(2-methoxyphenoxy)ethanol: This intermediate is synthesized through the reaction of 2-methoxyphenol with ethylene oxide.
Sulfonation: The intermediate is then reacted with chlorosulfonic acid or another sulfonating agent to introduce the sulfonamide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethane derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyphenoxy)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethane-1-sulfonamide: Similar structure but with an ethoxy group instead of a phenoxy group.
N-(2-Methoxyphenyl)ethane-1-sulfonamide: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
2-(2-Methoxyphenoxy)ethane-1-sulfonamide is unique due to the presence of both a methoxyphenoxy group and a sulfonamide group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The methoxyphenoxy group enhances its solubility and reactivity, while the sulfonamide group provides potential biological activity.
Propriétés
Formule moléculaire |
C9H13NO4S |
|---|---|
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2-(2-methoxyphenoxy)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-8-4-2-3-5-9(8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
Clé InChI |
ITQNMHDFKYEFGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
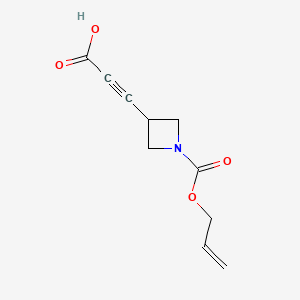
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
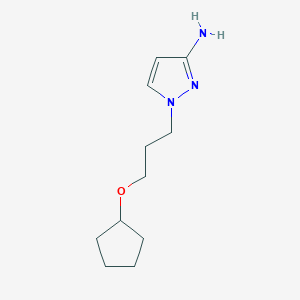

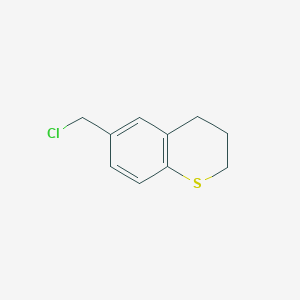
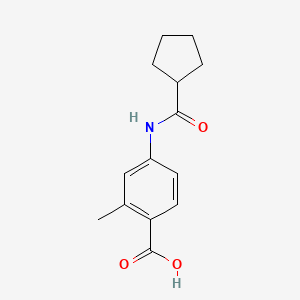
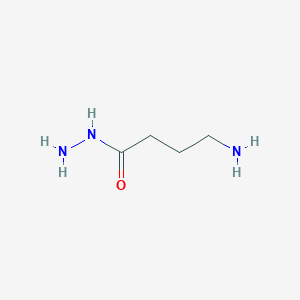
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)


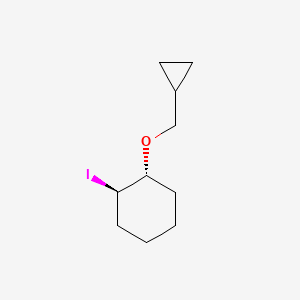
![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
